2,3,4,6-Tetrafluoroaniline: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
2,3,4,6-Tetrafluoroaniline: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
This document serves as an in-depth technical guide on 2,3,4,6-Tetrafluoroaniline (CAS No. 363-73-5), a pivotal fluorinated intermediate in modern organic synthesis. Its unique electronic and structural properties make it a valuable building block, particularly in the fields of pharmaceutical discovery and materials science. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signatures, synthesis, reactivity, and safe handling protocols, designed to empower researchers, chemists, and drug development professionals in their work.
Core Physicochemical Properties
A foundational understanding of a molecule's physical properties is critical for its effective use in experimental design, from reaction setup and solvent selection to purification and storage. The key physicochemical characteristics of 2,3,4,6-Tetrafluoroaniline are summarized below. This compound is a solid at room temperature with a relatively low melting point, facilitating its handling and dissolution in common organic solvents.
Table 1: Physicochemical Properties of 2,3,4,6-Tetrafluoroaniline
| Property | Value | Source(s) |
| CAS Number | 363-73-5 | [1][2][3][4] |
| Molecular Formula | C₆H₃F₄N | [2][3][4] |
| Molecular Weight | 165.09 g/mol | [2][3][4] |
| Appearance | White to light-colored solid or powder | |
| Melting Point | 23-26 °C | [3] |
| Boiling Point | 65 °C @ 20 mmHg | [3][5] |
| Density | 1.5 g/cm³ | [3] |
| Flash Point | 57 - 58 °C | [3][5] |
| Solubility | Insoluble in water; soluble in common organic solvents like methanol, toluene, and acetone. | [6] |
Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for identity confirmation and purity assessment. While raw spectral data can vary by instrument and conditions, the expected characteristic features for 2,3,4,6-Tetrafluoroaniline are as follows:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum will feature a complex multiplet in the aromatic region corresponding to the single aromatic proton, with coupling to adjacent fluorine atoms. A broad singlet corresponding to the two amine (-NH₂) protons will also be present.
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¹⁹F NMR: This is a highly informative spectrum. Four distinct signals are expected, one for each unique fluorine environment. The signals will exhibit complex splitting patterns due to both fluorine-fluorine (F-F) and fluorine-proton (F-H) couplings.
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¹³C NMR: The spectrum will show six distinct signals for the aromatic carbons. The chemical shifts will be significantly influenced by the strong electron-withdrawing effects of the attached fluorine atoms, with characteristic large carbon-fluorine (C-F) coupling constants.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands confirming the key functional groups. Expect to see a doublet in the 3400-3300 cm⁻¹ region, characteristic of the N-H stretching of a primary amine. Strong, sharp absorption bands in the 1300-1000 cm⁻¹ range will correspond to C-F stretching vibrations. Aromatic C=C stretching bands will appear in the 1600-1450 cm⁻¹ region.
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Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a prominent molecular ion peak (M⁺) at an m/z ratio of approximately 165, corresponding to the molecular weight of the compound.[2][3][4]
Synthesis and Chemical Reactivity
Synthetic Pathway
The most direct and industrially relevant synthesis of 2,3,4,6-Tetrafluoroaniline involves the selective reduction of the corresponding nitro precursor, 1-nitro-2,3,4,6-tetrafluorobenzene. This transformation is typically achieved via catalytic hydrogenation.
Caption: General workflow for the synthesis of 2,3,4,6-Tetrafluoroaniline.
Experimental Protocol: Catalytic Hydrogenation of 1-Nitro-2,3,4,6-tetrafluorobenzene
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Reactor Charging: To a suitable hydrogenation reactor, add 1-nitro-2,3,4,6-tetrafluorobenzene (1.0 eq). Add a suitable solvent, such as ethanol or ethyl acetate, to dissolve the starting material.
-
Catalyst Addition: Carefully add a catalytic amount of palladium on activated carbon (Pd/C, typically 5-10 wt%) to the solution.
-
Hydrogenation: Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas (H₂). Pressurize the reactor to the desired pressure (e.g., 50-100 psi) and begin vigorous stirring. The reaction is typically exothermic and may require cooling to maintain a target temperature (e.g., 25-40 °C).
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Reaction Monitoring: Monitor the reaction's progress by tracking hydrogen uptake or by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed.
-
Work-up: Once complete, carefully vent the hydrogen gas and purge the reactor with an inert gas. Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude 2,3,4,6-Tetrafluoroaniline can be purified further by recrystallization or low-pressure distillation if required.
Chemical Reactivity
The chemical behavior of 2,3,4,6-Tetrafluoroaniline is dictated by the interplay between the nucleophilic amino group and the heavily fluorinated, electron-deficient aromatic ring.
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Reactions of the Amino Group: The primary amine is a versatile functional handle. It readily undergoes standard amine reactions such as acylation with acyl chlorides or anhydrides to form amides, and diazotization with nitrous acid (HNO₂) to produce a diazonium salt. This diazonium intermediate is highly valuable for subsequent Sandmeyer-type reactions to introduce a wide variety of substituents.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms, particularly the one para to the activating amino group, are susceptible to displacement by strong nucleophiles. This allows for the regioselective introduction of functionalities like alkoxides, amines, and thiols.
Caption: Key reactivity pathways for 2,3,4,6-Tetrafluoroaniline.
Applications in Drug Development and Materials Science
The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. This "fluorine effect" is strategically leveraged in drug design to enhance metabolic stability, increase lipophilicity (improving membrane permeability), and modulate binding affinity to biological targets.[7] 2,3,4,6-Tetrafluoroaniline serves as a key precursor for introducing a fluorinated phenyl moiety into complex molecular architectures.
-
Pharmaceutical Intermediates: It is a crucial building block in the synthesis of various pharmacologically active compounds, including kinase inhibitors for oncology, and agents targeting central nervous system (CNS) disorders.[6][7] For instance, related trifluoroanilines are precursors to important fluoroquinolone antibiotics.[8]
-
Agrochemicals: The compound is used in the development of advanced pesticides and herbicides where the fluorine substituents contribute to enhanced efficacy and stability.[9]
-
Advanced Materials: In materials science, it is used to synthesize high-performance fluorinated polymers and liquid crystals. These materials exhibit exceptional thermal stability and chemical resistance, making them suitable for specialized coatings and electronic applications.[8][9]
Safety, Handling, and Disposal
2,3,4,6-Tetrafluoroaniline is classified as a hazardous chemical and must be handled with appropriate precautions.[1][3]
-
Hazard Identification: The compound is a flammable liquid and vapor. It is harmful if swallowed, inhaled, or in contact with skin. It causes significant skin and eye irritation and may cause respiratory irritation.[1][3]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a flame-retardant lab coat.[1][10]
-
Handling and Storage: Keep the container tightly closed and store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[3] Ground and bond containers and receiving equipment to prevent static discharge.[1]
-
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.
References
-
2,3,4,6-Tetrafluoroaniline | C6H3F4N | CID 123048 - PubChem - NIH. Retrieved from [Link]
-
The Crucial Role of 2,3,4,5,6-Pentafluoroaniline in Pharmaceutical Innovations. Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]
-
Understanding the Properties of 2,3,4,5,6-Pentafluoroaniline for Chemical Synthesis. Retrieved from [Link]
- CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline - Google Patents.
Sources
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